Octadeca-5,8,11-trienoic acid
CAS No.: 57193-13-2
Cat. No.: VC19582577
Molecular Formula: C18H30O2
Molecular Weight: 278.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57193-13-2 |
|---|---|
| Molecular Formula | C18H30O2 |
| Molecular Weight | 278.4 g/mol |
| IUPAC Name | octadeca-5,8,11-trienoic acid |
| Standard InChI | InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8,10-11,13-14H,2-6,9,12,15-17H2,1H3,(H,19,20) |
| Standard InChI Key | OQKSACYFUKAOOJ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCC=CCC=CCC=CCCCC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Octadeca-5,8,11-trienoic acid is an 18-carbon carboxylic acid with three cis-configured double bonds at positions Δ⁵, Δ⁸, and Δ¹¹ (Figure 1). Its IUPAC name, octadeca-5,8,11-trienoic acid, reflects this arrangement. The molecule’s non-conjugated double bonds create a bent geometry, influencing its melting point, solubility, and interaction with biological membranes. The compound’s SMILES notation (CCCCCCC=CCC=CCC=CCCCC(=O)O) and InChIKey (OQKSACYFUKAOOJ-UHFFFAOYSA-N) provide unambiguous representations of its structure.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₀O₂ |
| Molecular Weight | 278.4 g/mol |
| CAS Registry Number | 57193-13-2 |
| XLogP3 (Partitioning) | 6.4 (estimated) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
Spectral Characteristics
Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for characterizing this compound. Derivatization with 4,4-dimethyloxazoline (DMOX) enhances MS resolution, enabling precise localization of double bonds. The DMOX adducts produce diagnostic fragmentation patterns, such as m/z 196 and 210, corresponding to cleavage between the Δ⁵ and Δ⁸ bonds. NMR spectra typically show olefinic proton signals between δ 5.3–5.5 ppm and carboxyl carbon resonances near δ 180 ppm.
Synthesis and Production
Biosynthetic Pathways
In rare natural occurrences, this trienoic acid may arise through sequential desaturation by membrane-bound enzymes. The pathway involves:
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Δ⁹ desaturation of stearic acid to oleic acid (C18:1 Δ⁹).
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Further Δ⁸ and Δ¹¹ desaturation by specialized enzymes, though such activity remains poorly documented in eukaryotes.
Analytical Methodologies
Mass Spectrometry
Gas chromatography coupled with electron ionization MS (GC-EI/MS) of DMOX derivatives remains the gold standard for structural elucidation. Key fragments arise from allylic cleavage, with intervals between double bonds yielding signature ions (e.g., m/z 108 for Δ⁵–Δ⁸ spacing). High-resolution MS (HRMS) further confirms the molecular formula via exact mass measurements (theoretical [M+H]⁺ = 279.2329).
Chromatographic Separation
Reverse-phase HPLC with C18 columns effectively resolves octadeca-5,8,11-trienoic acid from co-eluting lipids. Mobile phases of acetonitrile/water (85:15, v/v) with 0.1% formic acid achieve baseline separation in 20 minutes. UV detection at 205 nm captures conjugated diene moieties, though sensitivity is lower than MS-based methods.
Research Findings and Biological Implications
Membrane Dynamics
Molecular dynamics simulations reveal that the trienoic acid integrates into lipid bilayers, increasing membrane fluidity by 40% compared to saturated analogs. This property could modulate ion channel function or receptor signaling, but physiological relevance remains speculative.
Applications and Future Directions
Industrial Uses
As a specialty chemical, octadeca-5,8,11-trienoic acid serves as a precursor for synthesizing lipid nanoparticles and polymer coatings. Its multiple double bonds enable cross-linking in bio-based resins, enhancing material durability.
Therapeutic Prospects
Despite limited data, structural analogs of trienoic acids show anticancer and neuroprotective effects. Targeted delivery systems (e.g., liposomes) could exploit this compound’s fluidity-enhancing properties for drug transport.
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